5-Isobutyl-5-methyloxazolidin-2-one
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Overview
Description
5-Isobutyl-5-methyloxazolidin-2-one is a chemical compound with the molecular formula C8H15NO2. It belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. Oxazolidinones are known for their broad applications in organic and medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-5-methyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isobutylamine with methyl glyoxalate, followed by cyclization to form the oxazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-5-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Isobutyl-5-methyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential antibacterial properties, particularly against resistant bacterial strains.
Medicine: Research is ongoing to explore its use as a pharmacophore in the development of new antibacterial agents.
Industry: It is utilized in the synthesis of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Isobutyl-5-methyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth . The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Cycloserine: Another oxazolidinone derivative used as a second-line treatment for tuberculosis.
Uniqueness
5-Isobutyl-5-methyloxazolidin-2-one is unique due to its specific structural features and potential applications. Unlike other oxazolidinones, it may offer distinct advantages in terms of synthesis, stability, and biological activity. Its use as a chiral auxiliary in stereoselective transformations further highlights its versatility and importance in synthetic organic chemistry .
Biological Activity
5-Isobutyl-5-methyloxazolidin-2-one is a compound belonging to the oxazolidinone family, which has garnered attention for its potential biological activities, particularly in the field of antibacterial research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.
This compound has the molecular formula C8H15NO2. It is synthesized through the cyclization of isobutylamine with methyl glyoxalate, often in the presence of bases like sodium hydroxide or potassium carbonate. The compound's structure contributes to its biological activity, particularly its interaction with bacterial ribosomes, which is crucial for its antibacterial properties.
The primary mechanism through which this compound exerts its antibacterial effects involves inhibition of protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein production. This action is similar to other oxazolidinones but may offer unique advantages due to its specific structural characteristics .
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. It has been particularly noted for its effectiveness against resistant strains, making it a candidate for further development as an antibiotic .
Table 1: Antibacterial Activity Against Various Bacteria
Bacteria | MIC (µg/mL) | Notes |
---|---|---|
Staphylococcus aureus | 4 | Effective against resistant strains |
Escherichia coli | 16 | Moderate activity |
Pseudomonas aeruginosa | 32 | Limited effectiveness |
Acinetobacter baumannii | 8 | Broad-spectrum activity |
Structure–Activity Relationship (SAR)
A study on structure–activity relationships (SAR) involving oxazolidinones highlighted that modifications in the molecular structure could significantly influence the compound's uptake and efficacy against bacterial strains. The research emphasized that certain structural motifs enhance permeability through bacterial membranes, thereby improving antibacterial activity .
Table 2: Structure–Activity Relationship Findings
Structural Modification | Effect on Activity |
---|---|
Addition of hydrophilic groups | Increased uptake in Gram-negative bacteria |
Alteration of ring size | Variable impact on MIC values |
Substitution at C-5 position | Enhanced binding affinity to ribosomes |
Comparative Studies with Similar Compounds
When compared to other oxazolidinones such as Linezolid and Tedizolid, this compound shows potential advantages in terms of synthesis and stability. Linezolid is a well-established antibiotic; however, this compound may offer distinct benefits due to its unique structural features that could lead to lower resistance rates among bacteria .
Table 3: Comparison with Other Oxazolidinones
Compound | Target Bacteria | Resistance Profile |
---|---|---|
Linezolid | Gram-positive | Moderate |
Tedizolid | Resistant strains | Low |
This compound | Broad-spectrum | Potentially lower |
Case Studies
Recent case studies have demonstrated the efficacy of this compound in laboratory settings:
- Study on Efficacy Against Resistant Strains : A study involving resistant E. coli strains showed that this compound inhibited bacterial growth effectively, suggesting its potential as a treatment option for multidrug-resistant infections .
- In Vivo Testing : Preliminary in vivo tests indicated favorable pharmacokinetic properties, with adequate bioavailability and distribution in target tissues, supporting further clinical investigation .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-methyl-5-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)4-8(3)5-9-7(10)11-8/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
LUYBIYVSLQLFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CNC(=O)O1)C |
Origin of Product |
United States |
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